Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate
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Overview
Description
Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate is a complex organic compound that features a benzoate ester linked to a dimethoxy-nitrophenyl group through an ethylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate typically involves multiple steps. One common route begins with the nitration of 4,5-dimethoxybenzene to form 4,5-dimethoxy-2-nitrobenzene. This intermediate is then subjected to a series of reactions, including reduction and esterification, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and strong acids or bases for hydrolysis and substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: Shares the dimethoxy-nitrophenyl group but lacks the ethylamino bridge.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Similar nitrophenyl structure but different functional groups.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with a similar methoxy-nitrophenyl structure but different pharmacological properties.
Uniqueness
Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-27-17-10-14(16(22(25)26)12-18(17)28-2)8-9-21-19(23)11-13-6-4-5-7-15(13)20(24)29-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRZCNVWJKAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)CC2=CC=CC=C2C(=O)OC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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